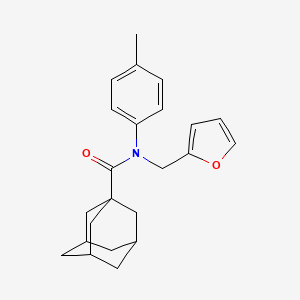
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide, also known as FMe-ADBC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
作用机制
The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to modulate the activity of the NF-κB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages.
实验室实验的优点和局限性
One of the advantages of N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide for lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal and human trials. Another area of research is its role in modulating the immune system, which could have implications for the treatment of autoimmune diseases and inflammatory disorders. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process involving the reaction of 4-methylbenzylamine with 2-furaldehyde, followed by cyclization with adamantanecarboxylic acid. The resulting compound is then subjected to a series of purification steps to obtain the final product.
科学研究应用
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has shown promising results in several scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its role in modulating the immune system and as an anti-inflammatory agent.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-16-4-6-20(7-5-16)24(15-21-3-2-8-26-21)22(25)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-8,17-19H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXPFXVQMNCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5067493.png)
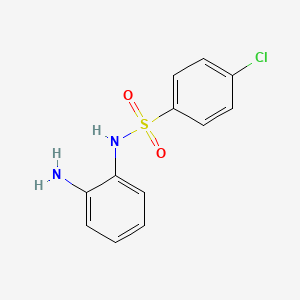

![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5067526.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5067533.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)
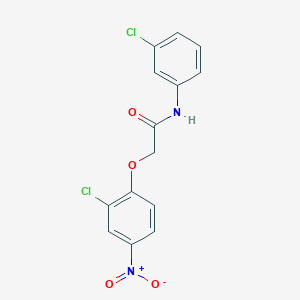
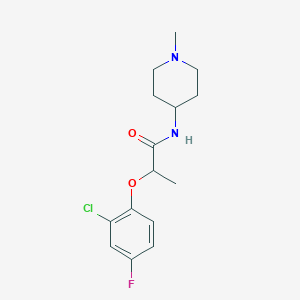
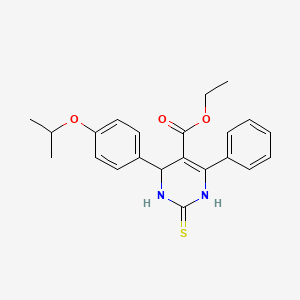
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)